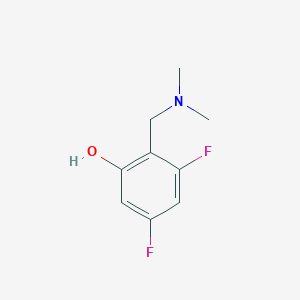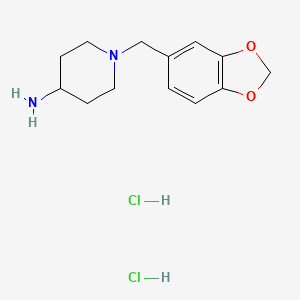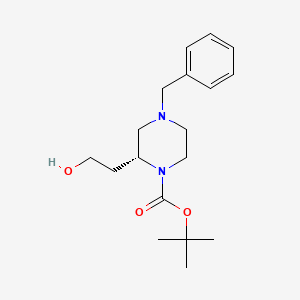
4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester
Übersicht
Beschreibung
4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester, also known as 4-chloro-3-methoxybenzoic acid ethyl ester (CMBAEE) is an organic compound that belongs to the class of benzoic acid esters. It has a molecular formula of C9H11ClO2 and a molecular weight of 186.63 g/mol. CMBAEE has a wide range of applications in various areas of scientific research, including biochemistry, pharmacology, and toxicology.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester is often used in the synthesis of complex organic compounds. For example, it serves as an intermediate in the synthesis of various chemicals, demonstrating the versatility of this compound in chemical synthesis and the formation of complex molecular structures (Das & Kabalka, 2008). Additionally, its role in the synthesis of benzoic acid derivatives highlights its importance in creating compounds with potential applications in various fields, including materials science and medicinal chemistry (Fürstner, Hupperts & Seidel, 2003).
Catalysis and Polymerization
The compound is instrumental in catalysis and polymerization processes. It plays a significant role in the polycondensation process, contributing to the development of polymers with specific properties. The inductive effect of the compound aids in achieving polycondensation, which is crucial for synthesizing well-defined condensation polymers (Sugi et al., 2005).
Optical Applications
Research indicates that derivatives of 4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester exhibit significant optical nonlinearity, making them potential candidates for optical limiting applications. This underscores the compound's relevance in the field of optics and materials science (Chandrakantha et al., 2013).
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester are currently unknown
Result of Action
The molecular and cellular effects of 4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how environmental factors influence the action of 4-chloro-3-(1-methylethyl)-benzoic acid ethyl ester is currently unavailable .
Eigenschaften
IUPAC Name |
ethyl 4-chloro-3-propan-2-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUMXHIWVFPGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


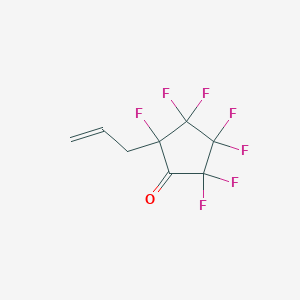
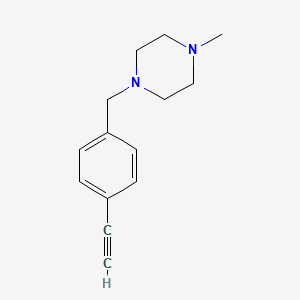
![9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B6326348.png)

